molecular formula C9H10BrNO2S B1282009 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 71703-16-7

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No. B1282009
CAS RN: 71703-16-7
M. Wt: 276.15 g/mol
InChI Key: LYQGSNNXYYJBLO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is a chemical compound that is part of a broader class of organic compounds known as isothiazolidine dioxides. These compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms, with two oxygen atoms attached to the sulfur. The presence of the 4-bromophenyl group suggests that this compound may have interesting electronic properties and could be useful in various chemical reactions due to the presence of the bromine atom, which is a good leaving group.

Synthesis Analysis

The synthesis of related compounds, such as oxazolidine-2,4-diones, has been reported to be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide . Although the specific synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. The mild and transition-metal-free conditions reported for the synthesis of oxazolidine-2,4-diones suggest that the synthesis of isothiazolidine dioxides could also be performed under environmentally benign conditions.

Molecular Structure Analysis

The molecular structure of isothiazolidine dioxides is characterized by a five-membered ring, as mentioned earlier. The presence of the 4-bromophenyl group would influence the electronic distribution within the molecule, potentially making it more reactive in certain chemical environments. The exact molecular structure analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

Related compounds, such as 4-aryl-1,2,4-triazolidine-3,5-dithiones, have been shown to undergo reactions with electrophilic reagents in an alkaline medium, leading to the formation of triazole bis(sulfides) . This suggests that 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide could also participate in similar reactions due to the presence of the sulfur dioxide group, which is known to be a good leaving group. The bromine atom on the phenyl ring could further facilitate electrophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Medicinal Chemistry Applications

  • Novel Anti-arthritic Agents: Derivatives of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), including compounds with the 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide skeleton, have been investigated as potential antiarthritic agents. These compounds exhibit inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), and production of interleukin-1 (IL-1), proving effective in several animal arthritic models without ulcerogenic activities. A particular compound, S-2474, was selected as an antiarthritic drug candidate and is under clinical trials (Inagaki et al., 2000).

2. Organic Synthesis Applications

  • Carbonyl Addition and Alkylation Reactions: Isothiazolidine 1-oxide, the sulfur analog of 2-pyrrolidone, has been involved in reactions at both the nitrogen and α-sulfinyl carbon. These reactions include N-deprotonation under phase-transfer conditions and stereoselective monosubstitution with ketones and benzyl chloride (Semko et al., 1993).
  • Synthesis of N-Substituted Derivatives: A novel and efficient synthesis of racemic and enantioenriched N-substituted-4-substituted isothiazolidine-1,1-dioxides from epoxides and sulfonamides has been described. This demonstrates the versatility of isothiazolidine-1,1-dioxides in synthetic chemistry (Cleator et al., 2006).

3. Material Science Applications

  • Library Synthesis for Small Molecular Probe Discovery: The construction of libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot, multi-component protocols has been reported. This approach is significant for the discovery of small molecular probes in material science (Rolfe et al., 2011).

properties

IUPAC Name

2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQGSNNXYYJBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501985
Record name 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
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Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

CAS RN

71703-16-7
Record name Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione
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Synthesis routes and methods

Procedure details

N-(4-Bromophenyl)-3-chloropropane-1-sulfonamide (1.0 g, 3.2 mmol) was dissolved in DMF, Cs2CO3 (1.56 g, 4.8 mmol) was added, and the mixture was stirred for 3 hours. The mixture was then diluted with ether, washed with water, 2N HCl, brine, dried over MgSO4, and concentrated. The crude product was purified via Isco chromatography (the Redisep® column, silica, gradient 5-60% ethyl acetate in hexane) to afford 0.65 g (74%) 2-(4-bromophenyl)isothiazolidine 1,1-dioxide.
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